molecular formula C20H21FN4O4S2 B5074792 1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-[2-(4-sulfamoylphenyl)ethyl]thiourea

1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-[2-(4-sulfamoylphenyl)ethyl]thiourea

Cat. No.: B5074792
M. Wt: 464.5 g/mol
InChI Key: SCUPOHNEZRZVHR-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-[2-(4-sulfamoylphenyl)ethyl]thiourea is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a dioxopyrrolidinyl ring, a methyl group, and a sulfamoylphenyl ethyl thiourea moiety

Preparation Methods

The synthesis of 1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-[2-(4-sulfamoylphenyl)ethyl]thiourea involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the dioxopyrrolidinyl ring, followed by the introduction of the fluorophenyl group. The final steps involve the addition of the methyl group and the sulfamoylphenyl ethyl thiourea moiety. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-[2-(4-sulfamoylphenyl)ethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiourea moieties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-[2-(4-sulfamoylphenyl)ethyl]thiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-[2-(4-sulfamoylphenyl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thiourea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-[2-(4-sulfamoylphenyl)ethyl]thiourea can be compared with similar compounds such as:

  • 1-[1-(4-Fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide
  • 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity, biological activity, and potential applications.

Properties

IUPAC Name

1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1-[2-(4-sulfamoylphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O4S2/c1-23-20(30)24(11-10-13-2-8-16(9-3-13)31(22,28)29)17-12-18(26)25(19(17)27)15-6-4-14(21)5-7-15/h2-9,17H,10-12H2,1H3,(H,23,30)(H2,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUPOHNEZRZVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N(CCC1=CC=C(C=C1)S(=O)(=O)N)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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